
1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide, also known as A-794282, is a potent and selective antagonist of the histamine H3 receptor. It is a small molecule drug candidate that has shown potential in the treatment of various disorders, including cognitive impairment, sleep disorders, and obesity.
作用机制
1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide exerts its pharmacological effects by selectively blocking the histamine H3 receptor, which is predominantly expressed in the central nervous system. The histamine H3 receptor is involved in the modulation of neurotransmitter release, and its blockade by 1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide leads to increased release of acetylcholine, norepinephrine, and dopamine, which are all important neurotransmitters involved in cognitive function and wakefulness.
Biochemical and Physiological Effects
1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide has been shown to improve cognitive function in animal models by enhancing working memory, attention, and learning. It has also been shown to increase wakefulness and reduce sleepiness in animal models of narcolepsy and other sleep disorders. 1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it an attractive drug candidate for further development.
实验室实验的优点和局限性
1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide has several advantages for use in laboratory experiments. It is a small molecule drug candidate that is easy to synthesize and has good oral bioavailability, which makes it suitable for in vivo studies. 1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide also has a favorable pharmacokinetic profile, with a long half-life, which allows for sustained drug exposure in animal models. However, 1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide has some limitations for use in laboratory experiments. It is a potent and selective antagonist of the histamine H3 receptor, which may limit its utility in studying other neurotransmitter systems. In addition, 1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide has not yet been tested in human clinical trials, which limits its potential translational value.
未来方向
There are several future directions for the study of 1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide. One potential application is in the treatment of cognitive impairment associated with various neurological disorders, including Alzheimer's disease and ADHD. Further preclinical studies are needed to determine the efficacy and safety of 1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide in these indications. Another potential application is in the treatment of sleep disorders, including narcolepsy and insomnia. Preclinical studies have shown promising results, and further studies are needed to determine the efficacy and safety of 1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide in these indications. Finally, 1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide may have potential applications in other neurological disorders, including depression and schizophrenia. Further preclinical studies are needed to explore these potential indications.
合成方法
The synthesis of 1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide involves a multi-step process that begins with the reaction of 2-methylpropylamine with 3-piperidinone to form N-(2-methylpropyl)piperidin-3-one. This intermediate is then treated with acetic anhydride to yield 1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide, which is purified by column chromatography.
科学研究应用
1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown efficacy in improving cognitive function in animal models of Alzheimer's disease and attention-deficit/hyperactivity disorder (ADHD). In addition, 1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide has been shown to promote wakefulness and reduce sleepiness in animal models of narcolepsy and other sleep disorders.
属性
IUPAC Name |
1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)7-13-12(16)11-5-4-6-14(8-11)10(3)15/h9,11H,4-8H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUMCMGECLYARF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCCN(C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]piperidine-1-carboxamide](/img/structure/B7565224.png)
![N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide](/img/structure/B7565230.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolidine-1-carboxamide](/img/structure/B7565232.png)
![2-(5-tert-butyltetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7565234.png)

![2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7565247.png)
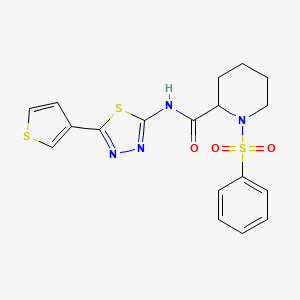
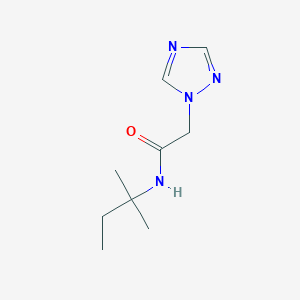
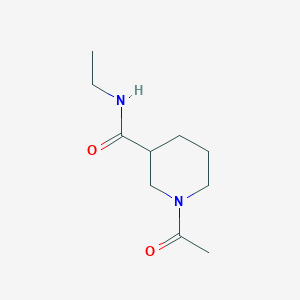
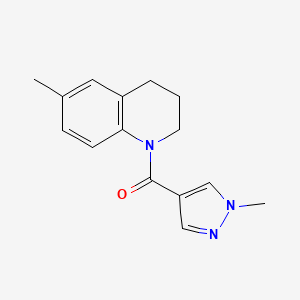
![N,2,4-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7565308.png)
![3-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,1-diethylurea](/img/structure/B7565315.png)
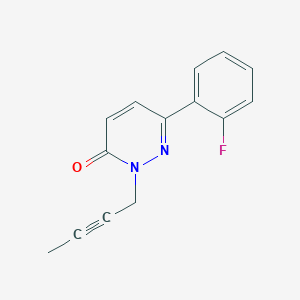
![1-oxido-N-[2-[[4-(trifluoromethyl)benzoyl]amino]ethyl]pyridin-1-ium-2-carboxamide](/img/structure/B7565320.png)